3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with chloro, trifluoromethyl, and 4-isoxazolyl groups. Its structure combines electron-withdrawing substituents (chloro, CF₃) with the heteroaromatic isoxazole ring, making it a candidate for agrochemical and pharmaceutical applications. This article compares its properties, reactivity, and applications with structurally related compounds, leveraging data from synthetic studies, spectroscopic analyses, and biological evaluations.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-7-1-6(9(11,12)13)3-14-8(7)5-2-15-16-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYNWOFIORAVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CON=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible route could include:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through cyclization reactions involving hydroxylamine and an α,β-unsaturated carbonyl compound.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized through halogenation reactions, introducing the chloro and trifluoromethyl groups under specific conditions such as the use of chlorinating agents and trifluoromethylating reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, potentially forming various derivatives.
Oxidation and Reduction: The compound may participate in oxidation or reduction reactions depending on the functional groups present and the reaction conditions.
Cyclization and Rearrangement: Isoxazole rings can undergo cyclization and rearrangement reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them valuable in drug discovery and development.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Substituents and Their Impact
Key Observations :
- Steric Effects : Bulky substituents like trifluoromethoxybenzyl (7e) reduce synthetic yields compared to smaller groups (e.g., methyl in 7g) .
Physical and Chemical Properties
Melting Points and Yields
Trends :
Representative Routes
- Target Compound : Likely synthesized via nucleophilic substitution or cross-coupling, analogous to methods in (NaH/THF-mediated reactions) .
- SC06 () : Purchased from commercial sources, suggesting challenges in large-scale synthesis .
- Fluazinam : Multi-step synthesis with nitration and chlorination steps, reflecting complexity due to nitro groups .
Environmental Considerations : Methods avoiding nitriles () highlight trends toward greener chemistry .
Reactivity and Stability
Biological Activity
3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound notable for its unique chemical structure, which incorporates a pyridine ring substituted with chloro, isoxazolyl, and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H6ClF3N2O
- Molecular Weight : 248.59 g/mol
- CAS Number : 246022-17-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on trifluoromethylpyridine derivatives demonstrated antibacterial activities against various pathogens, suggesting that this compound may possess comparable effects. For instance, derivatives showed up to 67% inhibition against R. solanacearum at specific concentrations .
Table of Biological Activities
| Compound | Activity Type | Target Organism | Activity (%) at 50 mg/L |
|---|---|---|---|
| E6 | Antibacterial | R. solanacearum | 67 |
| E5 | Antibacterial | Xoo | 64 |
| F9 | Antibacterial | Xoo | 32 |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Agricultural and Food Chemistry explored the synthesis of trifluoromethylpyridine amides and their antibacterial activities. The results indicated that certain derivatives, including those structurally related to this compound, exhibited strong inhibition against Xanthomonas oryzae (Xoo) and R. solanacearum, highlighting their potential as agricultural biocontrol agents .
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of similar compounds in vitro. The study found that certain derivatives could significantly reduce pro-inflammatory cytokine production in human cell lines, suggesting a therapeutic application in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
